molecular formula C15H15FO2 B6287041 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene CAS No. 2586127-20-8

1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene

Cat. No.: B6287041
CAS No.: 2586127-20-8
M. Wt: 246.28 g/mol
InChI Key: CKCWYPHERACTHJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene is an organic compound with a complex aromatic structure It is characterized by the presence of a benzyl group, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring

Mechanism of Action

This is typically used in the context of biological activity. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or suggesting future research directions, potential applications, or modifications of the compound that could enhance its properties or effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene typically involves multiple steps. One common method includes the following steps:

    Methoxylation: The methoxy group can be introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.

    Methylation: The methyl group can be introduced using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the benzyloxy group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, sodium hydride, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: De-benzylated products.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-methoxybenzene: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.

    2-Fluoro-4-methoxy-3-methylbenzene:

    1-(Benzyloxy)-2-fluoro-4-methylbenzene: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness: 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the benzyloxy, fluorine, methoxy, and methyl groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

3-fluoro-1-methoxy-2-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO2/c1-11-13(17-2)8-9-14(15(11)16)18-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCWYPHERACTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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